molecular formula C10H11F3N2O2 B069606 N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline CAS No. 175277-90-4

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

Cat. No. B069606
M. Wt: 248.2 g/mol
InChI Key: KUROZHKSHLAXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of aniline derivatives, including those similar to N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline, typically involves the condensation of nitrofluorenones with substituted anilines in the presence of catalysts like zinc chloride. For instance, derivatives from 2,4,7-trinitrofluorenone have been synthesized, showing high compatibility with polycarbonates and good electron transport properties (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993). Furthermore, the synthesis of isomeric C-(2,2,2-trifluoroethyl)anilines and (3,3,3-trifluoropropyl)anilines has been reported, showcasing methodologies that might be applicable or adaptable to the synthesis of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline (Trofymchuk et al., 2012; Trofymchuk et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline can be extensively studied using spectroscopic techniques. For example, Saravanan, Balachandran, & Viswanathan (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, providing insights into vibrational assignments and analyses of fundamental modes, which are critical for understanding the molecular structure of N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline (Saravanan, Balachandran, & Viswanathan, 2014).

Scientific Research Applications

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

properties

IUPAC Name

2-nitro-N-propan-2-yl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-6(2)14-8-4-3-7(10(11,12)13)5-9(8)15(16)17/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUROZHKSHLAXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379456
Record name N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline

CAS RN

175277-90-4
Record name N-Isopropyl-2-Nitro-4-(Trifluoromethyl)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-90-4
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Synthesis routes and methods

Procedure details

To a mixture of 5.23 g of 4-fluoro-3-nitro-benzo trifluoride and 25 ml of N-methylpyrrolidone was added 3.69 g of isopropylamine under ice cool, and the mixture was stirred for 1 hour at room temperature. The reaction mixture was poured into water, the deposited solid was collected by filtration. This solid was washed with water, then, dried under reduced pressure to obtain 5.90 g of N-isopropyl-2-nitro-4-trifluoromethylaniline.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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